molecular formula C21H22N2O3S B3296373 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide CAS No. 893359-12-1

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide

Cat. No. B3296373
CAS RN: 893359-12-1
M. Wt: 382.5 g/mol
InChI Key: YTPDOIHPZMPZCC-UHFFFAOYSA-N
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Description

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a thiazole derivative that has been synthesized and studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the expression of pro-inflammatory cytokines and oxidative stress markers, which may contribute to its anti-inflammatory and antioxidant properties. The compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of inflammatory enzymes. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide in lab experiments include its high purity, stability, and ease of synthesis. The compound has also been found to possess low toxicity, which makes it suitable for use in various in vitro and in vivo assays. However, the limitations of using the compound include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide. One direction is to explore its potential applications in clinical settings, particularly in the treatment of inflammatory and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the discovery of novel targets for drug development. Additionally, further research is required to optimize the synthesis method and improve the pharmacokinetic properties of the compound.

Scientific Research Applications

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide has been studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. The compound has shown promising results in preclinical studies, and further research is required to explore its potential applications in clinical settings.

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14-19(11-12-22-20(24)15-7-5-4-6-8-15)27-21(23-14)16-9-10-17(25-2)18(13-16)26-3/h4-10,13H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPDOIHPZMPZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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